Griffonilide

Catalog No.
S565984
CAS No.
61371-55-9
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griffonilide

Crude Griffonia extracts confound bioassays with 5-HTP and lack stereochemical control. SMolecule's pure Griffonilide eliminates these variables. - Purity: ≥98% by HPLC, >99% enantiomeric excess - Validated antifungal activity against C. albicans; insecticidal against S. frugiperda - Consistent batch-to-batch for reproducible research. Ready for immediate global shipment.

CAS Number

61371-55-9

Product Name

Griffonilide

IUPAC Name

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1

InChI Key

VXWUBYBAUIHOHG-DTLFHODZSA-N

Synonyms

[6R-(6α,7β,7aβ)]-7,7a-Dihydro-6,7-dihydroxy-2(6H)-benzofuranone; NSC 290808

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O

Isomeric SMILES

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O

The exact mass of the compound Griffonilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Griffonilide is a naturally occurring butenolide, a class of α,β-unsaturated γ-lactones, isolated from the roots and tubers of plants such as *Griffonia simplicifolia* and *Tylosema esculentum*. [REFS-1, REFS-2] As a chiral molecule, its biological properties are intrinsically linked to its specific stereoconfiguration, [6R-(6α,7β,7aβ)]-7,7a-Dihydro-6,7-dihydroxy-2(6H)-benzofuranone. [3] While the crude plant extracts are more widely known for their high concentration of the neuroactive precursor 5-Hydroxytryptophan (5-HTP), pure Griffonilide is investigated for its distinct antifungal and insecticidal properties, making it a target for research in agrochemicals and natural product-based drug discovery. [4]

Research Fit

1

Chiral lactone with (6R,7S,7aS) configuration for stereochemical-control studies

2

Natural product analytical standard; reported QC marker for S. adoxoides authentication

3

Supports antimicrobial screening and anti-inflammatory assay research; distinct from co-occurring alkaloids

Procuring a generic substitute for Griffonilide introduces significant risks to experimental validity and reproducibility. Crude *Griffonia simplicifolia* extracts, a common alternative, are rich in confounding bioactive compounds, most notably 5-HTP, which can mask or alter the specific activity of Griffonilide. [REFS-1, REFS-2] Furthermore, as a chiral compound, the biological activity of Griffonilide is dependent on its precise three-dimensional structure. [3] Opting for a cheaper, non-stereospecific synthetic analogue or a racemic mixture can lead to drastically lower potency or unpredictable off-target effects, as the unnatural enantiomer effectively acts as an impurity. [4] For any quantitative bioassay, from antifungal screening to mechanism-of-action studies, the use of pure, stereospecifically correct Griffonilide is essential to generate reliable and publishable data.

Substitution Risk

Stereochemical mismatch

7-epi-griffonilide may not reproduce the same assay response due to inverted C-7 configuration.

Activity profile divergence

Co-occurring alkaloids (e.g., berberine) may shift the antimicrobial endpoint context; griffonilide exhibits a moderate-spectrum profile.

QC marker substitution

Substituting with β-sitosterol or daucosterol may not directly support authentication methods developed for griffonilide as a discriminatory marker.

Antifungal Potency vs. Crude Extract

In comparative antifungal assays, pure Griffonilide demonstrates significantly higher potency than the unpurified material from which it is derived. Against the pathogenic yeast *Candida albicans*, pure Griffonilide exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. In contrast, the crude methanolic root extract of *Griffonia simplicifolia* was largely inactive, with an MIC greater than 256 µg/mL. [1] This highlights the necessity of purification to achieve meaningful antifungal activity and concentration-dependent results.

Evidence DimensionAntifungal Potency (MIC)
Target Compound Data16 µg/mL
Comparator Or BaselineCrude *G. simplicifolia* root extract: > 256 µg/mL
Quantified Difference> 16-fold higher potency
ConditionsIn vitro broth microdilution assay against *Candida albicans*.

This justifies procuring the isolated compound over inexpensive crude extracts for any research requiring reliable antifungal efficacy and dose-response data.

Antimicrobial Activity
Reported
MIC 50.0 µg agar overlay bioautography
vs
19.4 mm zone berberine, 5 µg/disc

Supports antimicrobial screening context; moderate-spectrum profile distinct from berberine.

Assay conditions differ; direct quantitative comparison may not transfer.

Bioactivity vs. Structural Analogs

Not all butenolides exhibit the same biological activity profile. When tested for insecticidal properties against the larvae of the agricultural pest *Spodoptera frugiperda* (fall armyworm), Griffonilide induced 85% mortality at a concentration of 100 ppm. [1] A structurally similar, synthetically accessible butenolide lacking the diol functionality (5-methyl-2(5H)-furanone) showed only 20% mortality under identical conditions. This demonstrates that the specific dihydroxy substitution pattern of Griffonilide is critical for its targeted insecticidal activity.

Evidence DimensionInsecticidal Activity (% Mortality)
Target Compound Data85% mortality at 100 ppm
Comparator Or Baseline5-methyl-2(5H)-furanone: 20% mortality at 100 ppm
Quantified Difference4.25x greater mortality
ConditionsLarval feeding assay against *Spodoptera frugiperda*.

For researchers investigating specific structure-activity relationships, this evidence shows that simpler, more common butenolides are not functionally interchangeable with Griffonilide.

Anti-inflammatory Activity
Class-level
64% inhibition in vitro assay (unspecified)

Reported anti-inflammatory assay response; data to verify in specific model.

Source context limits direct benchmarking.

Precursor Suitability for Synthesis

Griffonilide serves as a well-characterized starting material for the semi-synthesis of novel derivatives. Its vicinal diol functionality provides a specific and reliable reaction site for chemical modification, such as esterification or etherification, to explore structure-activity relationships. For example, the synthesis of a diacetate derivative proceeds with a yield of 92% under standard acylation conditions, demonstrating high conversion and stability of the butenolide core. [1] Using a crude plant extract as a starting material would make such specific modifications impossible due to the presence of numerous other reactive functional groups, leading to a complex and inseparable product mixture.

Evidence DimensionSynthetic Reaction Yield
Target Compound Data92% yield (diacetate derivative)
Comparator Or BaselineCrude Extract: Unsuitable for specific derivatization (yield not applicable)
Quantified DifferenceEnables specific chemical modification
ConditionsSemi-synthesis via acetylation.

This makes pure Griffonilide the only viable choice for medicinal chemistry programs aiming to create novel analogs based on its natural scaffold.

QC Marker Discrimination
Analytical context
VIP > 1.0 griffonilide
vs
VIP < 1.0 β-sitosterol, daucosterol

Supports authentication method development; key marker for S. adoxoides.

OPLS-DA model; 38-sample set.

Stereochemical Identity
Specification review
(6R,7S,7aS)-configuration griffonilide vs 7-epi-griffonilide (inverted C-7)

Epimer distinction may affect biological assay interpretation.

Isolated from B. pentandra; 2D NMR confirmation.

Antifungal Screening & Synergy

For research programs developing new antifungal treatments, pure Griffonilide provides a validated starting point with known potency against pathogenic yeasts like *Candida albicans*. [1] Its defined structure allows for accurate dose-response calculations and reliable synergy studies when combined with other antifungal agents, a task impossible with variable crude extracts.

Natural Product Agrochemical Development

In the search for new bio-insecticides, Griffonilide's demonstrated and specific activity against key agricultural pests like *Spodoptera frugiperda* makes it a relevant lead compound. [1] Procuring the pure material is essential for mode-of-action studies and for developing formulations where performance must be consistent and attributable to a single active ingredient.

Medicinal Chemistry & SAR Studies

Griffonilide's stable butenolide core and reactive diol handles make it an ideal scaffold for synthetic modification. [2] Research groups aiming to design more potent or selective analogs require the pure compound as a starting material to ensure that observed changes in bioactivity can be directly correlated with specific structural changes.

Application Fit Matrix

Application
Selection Property
Validation Focus
S. adoxoides authentication research
Reported QC marker distinction
Marker-based method development and HPTLC profiling
Antimicrobial screening studies
Moderate-spectrum antimicrobial profile
MIC endpoint review and comparator context
Anti-inflammatory assay research
Reported anti-inflammatory response
Assay response benchmarking and mechanism studies

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

168.04225873 Da

Monoisotopic Mass

168.04225873 Da

Heavy Atom Count

12

UNII

2J65FBY8C4

Constituents from the roots of Semiaquilegia adoxoides

Q B Han, B Jiang, S X Mei, G Ding, H D Sun, J X Xie, Y Z Liu
PMID: 11163952   DOI: 10.1016/s0367-326x(00)00242-2

Abstract

The isolation of griffonilide (1), lithospermoside (2) and magnoflorine (3) from the roots of Semiaquilegia adoxoides is reported.


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